

# physicochemical properties of Perfluoropinacol

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## Compound of Interest

Compound Name: *Perfluoropinacol*

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An In-depth Technical Guide to the Physicochemical Properties of **Perfluoropinacol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Perfluoropinacol**, with the IUPAC name 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol, is a fully fluorinated diol.[1] Its unique structure, characterized by a carbon skeleton with two hydroxyl groups and a high degree of fluorination, imparts distinctive physical and chemical properties.[1] The presence of twelve fluorine atoms significantly influences its electronic properties, making it a subject of interest in coordination chemistry, organic synthesis, and materials science.[1] This guide provides a comprehensive overview of the core physicochemical properties of **perfluoropinacol**, detailed experimental protocols for its synthesis and characterization, and an exploration of its spectroscopic features.

## Physicochemical Properties

The physicochemical properties of **perfluoropinacol** are summarized in the table below. These properties are a direct consequence of its highly fluorinated structure. The strong electron-withdrawing effect of the trifluoromethyl groups leads to a notably acidic character for the hydroxyl protons.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>2</sub> F <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	334.06 g/mol	[1]
CAS Number	918-21-8	[1]
Appearance	Colorless liquid/white solid	[2]
Melting Point	20-26 °C	[1]
Boiling Point	129 °C (at 760 mmHg)	[2][3]
Density	1.870 g/mL at 25 °C	[3]
pKa	5.95	[2][4]
Water Solubility	Miscible in all proportions	[2]
IUPAC Name	1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol	[1]

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **perfluoropinacol** are crucial for its application in research and development.

### Synthesis of Perfluoropinacol via Photochemical Reduction of Hexafluoroacetone

One common method for synthesizing **perfluoropinacol** is the photochemical reduction of hexafluoroacetone in the presence of a hydrogen donor like isopropyl alcohol.[2]

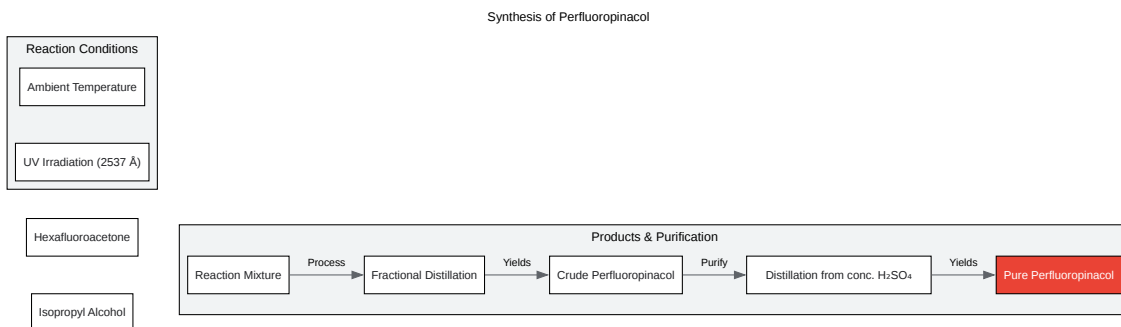
Materials:

- Hexafluoroacetone
- Isopropyl alcohol

- Quartz flask
- Low-pressure mercury resonance lamp (emitting at 2537 Å)
- Distillation apparatus
- Concentrated sulfuric acid

Procedure:

- A mixture of hexafluoroacetone (0.53 mole) and isopropyl alcohol (0.66 mole) is placed in a quartz flask.[2]
- The flask is irradiated at ambient temperature for approximately 96 hours using a low-pressure mercury resonance lamp.[2]
- Following irradiation, the reaction mixture is fractionally distilled.[2]
- The fraction boiling between 130-135 °C is collected and redistilled from an equal volume of concentrated sulfuric acid to yield pure **perfluoropinacol**. [2]



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Caption: Synthetic workflow for **perfluoropinacol** production.

## Purification by Recrystallization

For obtaining high-purity crystalline **perfluoropinacol**, recrystallization is a suitable method.[1]

Materials:

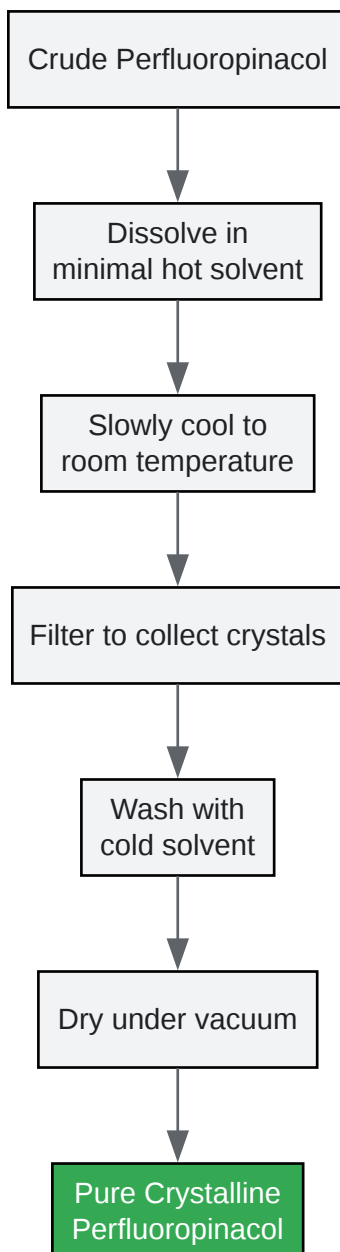
- Crude **perfluoropinacol**
- Appropriate solvent (e.g., fluorinated alcohols or other compatible organic solvents)[1]
- Crystallization dish

- Filtration apparatus

Procedure:

- Dissolve the crude **perfluoropinacol** in a minimum amount of a suitable hot solvent.
- Allow the solution to cool slowly to room temperature to form crystals.
- Further cooling in an ice bath can be used to maximize crystal formation.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals under a vacuum.

## Purification by Recrystallization



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Caption: Workflow for the purification of **perfluoropinacol**.

## Determination of pKa by Titration

The acidity of **perfluoropinacol** can be determined by titration with a standard base.[2]

Materials:

- **Perfluoropinacol**
- Standardized sodium hydroxide (NaOH) solution
- pH meter or a suitable indicator
- Burette and beaker

Procedure:

- Prepare a solution of **perfluoropinacol** of known concentration in water.
- Calibrate the pH meter using standard buffer solutions.
- Titrate the **perfluoropinacol** solution with the standardized NaOH solution, recording the pH after each addition of titrant.
- Plot the pH versus the volume of NaOH added.
- The pKa is determined from the pH at the half-equivalence point.

## Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **perfluoropinacol**.

### Infrared (IR) Spectroscopy

The IR spectrum of **perfluoropinacol** shows characteristic absorption bands that confirm its structure.[1]

- O-H Stretch: A strong and broad absorption band is observed in the region of 3300-3600  $\text{cm}^{-1}$ , which is characteristic of the hydroxyl group stretching vibrations.[1] In the pure liquid, a strong band appears at 2.85  $\mu\text{m}$  (approximately 3509  $\text{cm}^{-1}$ ), and in a 0.05 M carbon

tetrachloride solution, it appears at 2.82  $\mu\text{m}$  (approximately  $3546\text{ cm}^{-1}$ ), indicating the presence of hydrogen bonding.[2]

- C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region (typically  $1000\text{-}1400\text{ cm}^{-1}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and fluorine environments in the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent hydroxyl protons. The chemical shift will be dependent on the solvent and concentration due to hydrogen bonding. A key finding is that the proton spectrum exhibits a single unsplit resonance band.[2]
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum is also characterized by a single unsplit resonance band, indicating that all twelve fluorine atoms are chemically equivalent due to the symmetry of the molecule.[2]

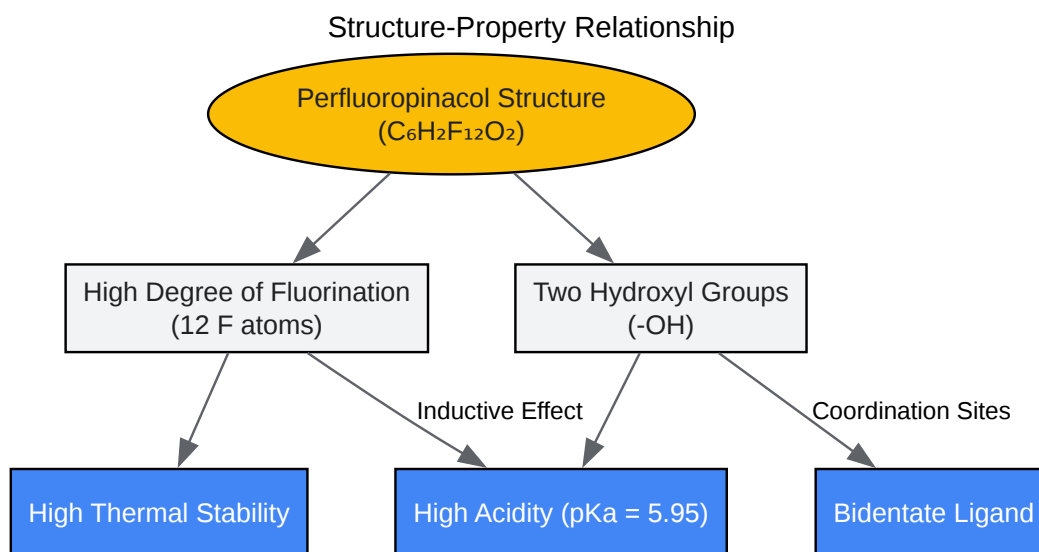
## Applications in Research and Drug Development

The unique properties of **perfluoropinacol** make it a valuable compound in various scientific fields.

- Ligand in Coordination Chemistry: Its bidentate nature allows it to act as a ligand, forming stable complexes with various metals.[1]
- Activation of Lewis Acids: **Perfluoropinacol** can form a complex with a Lewis acid, thereby increasing its electrophilicity and facilitating its interaction with substrates in organic synthesis.[1]
- Formation of Stable Electrolytes: It has been used to create stable electrolytes, such as sodium bis(**perfluoropinacol**) borate, by reacting with sodium borohydride.[4]
- Role of Fluorine in Drug Discovery: The incorporation of fluorine into molecules is a common strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity. [5][6][7][8] While **perfluoropinacol** itself is not a drug, it serves as a model compound for



understanding the effects of extensive fluorination and can be a precursor in the synthesis of more complex fluorinated molecules.



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Caption: Relationship between structure and key properties.

## Safety and Handling

**Perfluoropinacol**, like many perfluorinated compounds, requires careful handling.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated area or under a fume hood.[9]
- Avoid Contact: Avoid contact with skin, eyes, and clothing.[9] In case of contact, wash the affected area immediately with plenty of water.[9]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

- Environmental Precautions: Perfluorinated compounds can be persistent in the environment. [1] Avoid release into the environment.[9]

## Conclusion

**Perfluoropinacol** is a unique chemical compound whose physicochemical properties are dominated by its high fluorine content. Its significant acidity, high thermal stability, and ability to act as a bidentate ligand make it a valuable tool in synthetic chemistry and materials science. A thorough understanding of its properties, supported by detailed experimental protocols and spectroscopic analysis, is essential for its effective application in research and the development of new technologies and therapeutics.

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